![molecular formula C14H18INO5 B12502083 2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)
2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid
Description
Functional Groups and Their Roles
The Boc group, a carbamate, introduces steric bulk and lipophilicity, making the compound less polar than its unprotected counterpart. The iodine atom, with its high atomic mass and electronegativity, significantly influences the aromatic ring’s electronic behavior.
Properties
IUPAC Name |
3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTPRGZNDPHKOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Boc Protection of 3-Iodo-L-Tyrosine
This method starts with L-tyrosine, leveraging its phenolic group for iodination.
Procedure:
- Iodination :
- Boc Protection :
Key Data:
Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Iodination | ICl, AcOH | Acetic acid | 0–5 | 2 | 72–78 |
Boc Protection | Boc₂O, DMAP | THF | 25 | 12 | 85–90 |
Direct Coupling of Pre-Iodinated Phenolic Precursors
For higher regiocontrol, pre-iodinated 4-hydroxy-3-iodophenylalanine derivatives are coupled with Boc anhydride.
Procedure:
- Synthesis of 4-Hydroxy-3-iodophenylalanine :
- Boc Protection :
Key Data:
Intermediate | Catalyst | Demethylation Agent | Yield (%) |
---|---|---|---|
4-Hydroxy-3-iodophenylalanine | Pd(PPh₃)₄ | BBr₃ | 65–70 |
Alternative Method: Solid-Phase Peptide Synthesis (SPPS)
SPPS avoids solubility issues by anchoring the growing peptide to a resin.
Procedure:
Analytical Characterization
Critical quality control metrics for the final product:
Chromatographic Purity
Spectroscopic Data
Optimization and Yield Improvement Strategies
Solvent Systems
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the 3-position of the aromatic ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
Key Findings:
-
The Boc group stabilizes the amino group, preventing undesired side reactions during coupling .
-
Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently under mild conditions, forming biaryls critical for pharmaceutical intermediates .
Reduction and Oxidation
The phenolic hydroxyl group and iodine atom participate in redox transformations.
Key Findings:
-
Zinc/acetic acid selectively reduces nitro groups without affecting the iodine substituent .
-
Oxidative cyclization forms benzotriazole rings, enabling fluorescence applications .
Protection/Deprotection
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions.
Reaction Type | Conditions | Reagents | Products | Yield | References |
---|---|---|---|---|---|
Boc Deprotection | TFA/DCM, RT, 1 h | Trifluoroacetic acid (TFA) | Free amine derivative | >95% |
Key Findings:
Esterification and Hydrolysis
The carboxylic acid group is esterified for solubility or hydrolyzed for further functionalization.
Stability and Reactivity Trends
Scientific Research Applications
BOC-3-IODO-L-TYROSINE has a wide range of applications in scientific research:
Mechanism of Action
BOC-3-IODO-L-TYROSINE exerts its effects primarily through its incorporation into peptides and proteins. The iodine atom can participate in various biochemical interactions, including hydrogen bonding and halogen bonding, which can influence the structure and function of the resulting peptides. The BOC protecting group ensures that the amino group remains protected during peptide synthesis, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The presence of the 4-hydroxy-3-iodophenyl group distinguishes this compound from analogs with alternative aromatic substituents. Key comparisons include:
Key Observations :
- Hydroxyl Group : The 4-hydroxy group enhances solubility in polar solvents and enables hydrogen bonding, critical for biological target interactions .
- Iodine Atom : The 3-iodo substituent increases molecular weight (vs. methoxy or methyl analogs) and may improve binding to hydrophobic pockets via halogen bonding .
- Electron-Withdrawing Groups: Nitro and borono substituents (e.g., ) introduce distinct reactivity profiles, enabling further functionalization but reducing stability compared to the hydroxy-iodo combination.
Biological Activity
2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid, commonly referred to as Boc-Amino Acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 391.18 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant for protecting the amino group during synthesis and modification processes.
The compound exhibits activity primarily through modulation of neurotransmitter systems, particularly targeting glutamate receptors. Research indicates that derivatives of this compound may influence synaptic transmission and neuroprotection, potentially offering therapeutic avenues in neurodegenerative diseases.
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that compounds similar to this compound can exert protective effects against excitotoxicity in neuronal cells by modulating glutamate receptor activity .
- Antioxidant Activity : The hydroxyl group on the aromatic ring contributes to its potential antioxidant effects, which could mitigate oxidative stress in various biological systems .
- Antimicrobial Activity : Preliminary studies suggest that modifications of the compound may exhibit antimicrobial properties against certain pathogens, although specific data on this compound is limited .
Study 1: Neuroprotective Effects
A study published in Pharmacology investigated the neuroprotective effects of similar compounds in a rat model of ischemia. The results indicated that treatment with these compounds significantly reduced neuronal death and improved functional outcomes post-injury. The mechanism was attributed to attenuation of glutamate-induced excitotoxicity .
Study 2: Antioxidant Evaluation
In vitro studies assessed the antioxidant capacity of Boc derivatives using DPPH radical scavenging assays. Results demonstrated that these compounds effectively neutralized free radicals, suggesting potential applications in oxidative stress-related conditions .
Study 3: Antimicrobial Testing
Research focused on the antimicrobial properties of related compounds revealed notable activity against Gram-positive bacteria. While direct studies on this compound are sparse, structural similarities indicate potential for similar effects .
Data Tables
Property | Value |
---|---|
Molecular Formula | C13H16I1N1O5 |
Molecular Weight | 391.18 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not reported |
Biological Activity | Observed Effects |
---|---|
Neuroprotection | Reduced excitotoxicity |
Antioxidant | Free radical scavenging |
Antimicrobial | Activity against pathogens |
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step protection-deprotection strategies. A representative route includes:
- Amino Group Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) with a base like triethylamine (Et₃N) .
- Hydroxyl Group Protection : The phenolic -OH group is shielded with tert-butyldimethylsilyl (TBDMS) chloride in dimethylformamide (DMF) using imidazole as a base .
- Coupling Reactions : Carbodiimide reagents (e.g., DCC) with DMAP catalysis are employed for amide/ester bond formation .
- Purification : Silica gel chromatography (petroleum ether/EtOAc) or preparative HPLC (XBridge phenyl column) ensures high purity .
Basic: Which protecting groups are recommended for the amino and hydroxyl functionalities?
- Amino Group : The tert-butoxycarbonyl (Boc) group is preferred due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) .
- Hydroxyl Group : TBDMS protection is ideal for phenolic -OH, as it resists acidic conditions during Boc deprotection and is cleaved selectively with tetrabutylammonium fluoride (TBAF) .
Advanced: How can coupling efficiency be optimized in peptide synthesis?
- Activation Strategy : Use DCC with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution .
- Solvent Choice : Polar aprotic solvents like DMF improve reagent solubility and reaction homogeneity.
- Monitoring : Track reaction progress via LCMS to identify incomplete coupling, which may require extended reaction times or excess activated ester .
Advanced: How does the iodine substituent affect reactivity in cross-coupling reactions?
The 3-iodo group on the phenyl ring enables Suzuki-Miyaura or Ullmann-type couplings for introducing aryl/heteroaryl moieties. However, steric hindrance from the adjacent hydroxyl group may reduce reaction rates. Pre-protection of the -OH (e.g., TBDMS) and use of Pd(PPh₃)₄ with microwave heating can improve yields .
Data Contradiction: How to resolve discrepancies in reported synthetic yields?
Variations in yields (e.g., 61.6% in TBDMS protection vs. 95% in Boc protection ) may arise from:
- Reagent Purity : Impurities in TBDMS-Cl or Boc₂O can lower efficiency.
- Workup Methods : Incomplete extraction or premature Boc deprotection during acidic workup reduces recovery .
- Validation : Replicate protocols with rigorous drying of solvents and inert atmosphere to minimize side reactions.
Analytical Methods: Which techniques confirm structure and purity?
- ¹H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm) and aromatic protons (~6.8–7.5 ppm) .
- LCMS : Monitors mass ([M+H]⁺) and detects hydrolyzed Boc/byproducts .
- HPLC : Purity assessment using reverse-phase columns (e.g., XBridge phenyl) with UV detection at 254 nm .
Advanced: How to handle light-sensitive iodine during storage?
Store the compound in amber vials under argon at -20°C. The 3-iodo group is prone to photolytic cleavage, which can generate reactive radicals. Confirm stability via periodic LCMS analysis .
Application: What are its roles in drug discovery?
This compound serves as a building block for:
- Irreversible Enzyme Inhibitors : The iodine enables covalent bonding to catalytic residues (e.g., Ube2g2 inhibitors ).
- Peptide Mimetics : Used in HIV-1 entry inhibitors by incorporating iodophenyl motifs for target binding .
Methodological Pitfall: How to avoid Boc group cleavage during silylation?
TBDMS protection under neutral conditions (imidazole/DMF) preserves the acid-sensitive Boc group. Avoid acidic additives (e.g., HCl), which can hydrolyze Boc .
Advanced: Can this compound be used in radiopharmaceuticals?
Yes. The iodine atom can be replaced with ¹²³I or ¹³¹I for SPECT/CT imaging. Perform isotopic exchange using Cu(I)-catalyzed halogen displacement under mild conditions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.